molecular formula C10H6Cl2N2O2 B13710088 2,5-Dichloroquinazoline-4-acetic Acid

2,5-Dichloroquinazoline-4-acetic Acid

Cat. No.: B13710088
M. Wt: 257.07 g/mol
InChI Key: IJFQWOPGNRRZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloroquinazoline-4-acetic Acid is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research . The quinazoline core is a privileged scaffold in pharmacology, known for its ability to interact with a wide range of biological targets . This particular derivative is a key intermediate for synthesizing more complex molecules due to the reactivity of its dichloro substituents, which allow for sequential and regioselective nucleophilic substitution reactions . Researchers utilize this compound to develop novel potential therapeutic agents. Quinazoline derivatives are extensively investigated for their anticancer properties, acting as inhibitors for various kinase enzymes . Furthermore, the structural motif is relevant in the development of anti-inflammatory compounds, such as phosphodiesterase 7 (PDE7) inhibitors, which represent a novel approach to managing inflammation by elevating cyclic AMP levels in immune cells . The acetic acid side chain enhances the molecule's versatility, providing a handle for further functionalization through conjugation or salt formation, making it a valuable building block for creating diverse chemical libraries for biological screening. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

2-(2,5-dichloroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-2-1-3-6-9(5)7(4-8(15)16)14-10(12)13-6/h1-3H,4H2,(H,15,16)

InChI Key

IJFQWOPGNRRZSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloroquinazoline 4 Acetic Acid and Its Precursors

Strategies for Quinazoline (B50416) Core Construction

The formation of the quinazoline ring system is a critical first step in the synthesis of 2,5-dichloroquinazoline-4-acetic acid. A common and effective strategy begins with an appropriately substituted anthranilic acid derivative, in this case, 5-chloroanthranilic acid.

Cyclization Reactions from Anthranilic Acid Derivatives

The synthesis of the quinazoline core often commences with the cyclization of an anthranilic acid derivative. To obtain the desired 5-chloro substitution pattern on the final product, 5-chloroanthranilic acid is a logical starting material. One established method for the synthesis of 5-chloroanthranilic acid involves the direct chlorination of anthranilic acid. For instance, treating anthranilic acid with sulfuryl chloride can yield 5-chloroanthranilic acid chemicalbook.com.

Once 5-chloroanthranilic acid is obtained, it can be converted into a quinazoline derivative. A widely used method for constructing the quinazolin-2,4-dione scaffold is the reaction of an anthranilic acid with urea (B33335) or a related compound like potassium cyanate (B1221674) google.com. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the stable quinazoline-2,4-dione ring system. In this specific synthesis, 5-chloroanthranilic acid would be reacted with potassium cyanate to yield 5-chloro-2,4(1H,3H)-quinazolinedione. The reaction is typically carried out in an aqueous medium, and the pH is controlled to facilitate the reaction google.com.

Starting MaterialReagentSolventTemperature (°C)ProductYield (%)
Anthranilic acidSulfuryl chlorideDiethyl etherReflux5-Chloroanthranilic acid-
5-Chloroanthranilic acidPotassium cyanateWater855-Chloro-2,4(1H,3H)-quinazolinedione86.3

Chlorination Pathways for Dichloroquinazoline Formation

With the 5-chloro-2,4(1H,3H)-quinazolinedione in hand, the next crucial step is the introduction of chlorine atoms at the 2 and 4 positions of the quinazoline ring. This transformation is typically achieved through a deoxychlorination reaction, which converts the oxo groups into chloro groups.

A common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in conjunction with a base or other additives google.comnih.gov. The reaction involves heating the quinazolinedione with an excess of POCl₃. This process converts the lactam and amide functionalities into chloro-substituted aromatic moieties, resulting in the formation of a polychlorinated quinazoline. In the case of 5-chloro-2,4(1H,3H)-quinazolinedione, this reaction is expected to yield 2,4,5-trichloroquinazoline (B172733). The reaction is typically performed at elevated temperatures to ensure complete conversion nih.gov.

Starting MaterialReagentSolventTemperature (°C)Product
5-Chloro-2,4(1H,3H)-quinazolinedionePOCl₃None (neat)Reflux2,4,5-Trichloroquinazoline

Regioselective Functionalization of the Quinazoline Ring System

The regioselective functionalization of the quinazoline ring is a key aspect of the synthesis, allowing for the introduction of various substituents at specific positions. In the context of synthesizing 2,5-dichloroquinazoline-4-acetic acid, the focus is on the selective reaction at the C-4 position.

Nucleophilic Aromatic Substitution at C-4 and C-2 Positions

The chlorine atoms at the C-2 and C-4 positions of a dichloro- or trichloroquinazoline are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is not equal; the C-4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C-2 position. This difference in reactivity allows for selective functionalization at the C-4 position while leaving the C-2 chloro substituent intact.

This enhanced reactivity at C-4 is a well-documented phenomenon in quinazoline chemistry. The introduction of the acetic acid moiety at the C-4 position of 2,4,5-trichloroquinazoline would proceed via a nucleophilic attack at this more reactive site.

Controlled Introduction of Chlorine Atoms

The controlled introduction of chlorine atoms is achieved through the synthetic sequence described in section 2.1. The chlorine atom at the 5-position is introduced at the precursor stage (5-chloroanthranilic acid), while the chlorine atoms at the 2 and 4-positions are introduced simultaneously by the chlorination of the corresponding quinazolin-2,4-dione. This stepwise approach ensures the desired 2,5-dichloro substitution pattern in the final product.

Synthesis of the 4-Acetic Acid Moiety

The final key transformation in the synthesis of 2,5-dichloroquinazoline-4-acetic acid is the introduction of the acetic acid group at the C-4 position. A robust and versatile method for achieving this is the malonic ester synthesis guidechem.comchempedia.infoucalgary.ca.

This process involves the reaction of a suitable electrophile, in this case, 2,4,5-trichloroquinazoline, with a nucleophile generated from diethyl malonate. The reaction proceeds in three main steps:

Nucleophilic Substitution: The enolate of diethyl malonate, formed by deprotonation with a suitable base such as sodium ethoxide, acts as a nucleophile. It attacks the highly electrophilic C-4 position of 2,4,5-trichloroquinazoline, displacing the chloride ion to form diethyl (2,5-dichloroquinazolin-4-yl)malonate.

Hydrolysis: The resulting diester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acid groups, yielding (2,5-dichloroquinazolin-4-yl)malonic acid.

Decarboxylation: The malonic acid derivative is subsequently heated, which leads to the loss of one of the carboxylic acid groups as carbon dioxide, a process known as decarboxylation. This final step affords the desired product, 2,5-dichloroquinazoline-4-acetic acid ucalgary.cabeilstein-journals.orgchegg.com.

Starting MaterialReagentsIntermediatesProduct
2,4,5-Trichloroquinazoline1. Diethyl malonate, NaOEt2. H₃O⁺, ΔDiethyl (2,5-dichloroquinazolin-4-yl)malonate; (2,5-Dichloroquinazolin-4-yl)malonic acid2,5-Dichloroquinazoline-4-acetic acid

Methods for Carboxylic Acid Side Chain Incorporation

The introduction of the acetic acid side chain at the 4-position of the 2,5-dichloroquinazoline (B1424228) core is a critical step in the synthesis. Given the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the quinazoline ring, the C-4 position is highly susceptible to nucleophilic attack. This reactivity is a key principle in the synthetic strategy.

A plausible and effective method for incorporating the acetic acid moiety involves the nucleophilic substitution of a suitable precursor, such as 2,4,5-trichloroquinazoline. The reaction of this precursor with a carbanion equivalent of an acetic acid synthon, such as the enolate of diethyl malonate, can be employed. This reaction typically proceeds with high regioselectivity at the C-4 position due to its higher electrophilicity compared to the C-2 position.

The general reaction scheme can be outlined as follows:

Preparation of the Precursor: The synthesis starts with a suitably substituted anthranilic acid derivative, which undergoes cyclization to form a quinazolinedione. This intermediate is then chlorinated to yield 2,4,5-trichloroquinazoline.

Nucleophilic Substitution: 2,4,5-trichloroquinazoline is then reacted with a nucleophile like diethyl malonate in the presence of a base. The base deprotonates the active methylene (B1212753) group of diethyl malonate, generating a carbanion that attacks the C-4 position of the quinazoline ring, displacing the chloride ion.

Hydrolysis and Decarboxylation: The resulting diethyl (2,5-dichloroquinazolin-4-yl)malonate is then subjected to hydrolysis and decarboxylation to yield the desired 2,5-dichloroquinazoline-4-acetic acid.

An alternative approach for introducing the acetic acid side chain involves the introduction of a cyanomethyl group, followed by hydrolysis. This can be achieved by reacting 2,4,5-trichloroquinazoline with a cyanide salt, such as sodium or potassium cyanide, to introduce a cyano group at the 4-position. The resulting 2,5-dichloro-4-(cyanomethyl)quinazoline can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

Another potential route involves the introduction of a nitromethyl group, followed by a Nef reaction. wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org This would involve the reaction of 2,4,5-trichloroquinazoline with nitromethane (B149229) in the presence of a base. The resulting 2,5-dichloro-4-(nitromethyl)quinazoline can then be converted to the corresponding aldehyde via the Nef reaction, which can be subsequently oxidized to the carboxylic acid. wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org

PrecursorReagentProductReference
2,4,5-TrichloroquinazolineDiethyl malonateDiethyl (2,5-dichloroquinazolin-4-yl)malonate nih.gov
2,4,5-TrichloroquinazolineSodium cyanide2,5-Dichloro-4-(cyanomethyl)quinazolineInferred
2,4,5-TrichloroquinazolineNitromethane2,5-Dichloro-4-(nitromethyl)quinazoline wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org

Esterification and Hydrolysis for Acetic Acid Derivatization

Once the acetic acid side chain has been incorporated to form 2,5-dichloroquinazoline-4-acetic acid, further derivatization can be achieved through esterification. The direct esterification of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, is a common method. This reaction is typically carried out under reflux conditions with an excess of the alcohol to drive the equilibrium towards the ester product.

The reverse reaction, hydrolysis of the ester to the carboxylic acid, is also a crucial step, particularly if the acetic acid side chain was introduced in its ester form, for instance, through the malonic ester synthesis. doubtnut.com Hydrolysis can be achieved under either acidic or basic conditions. doubtnut.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven by the presence of excess water. doubtnut.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide, to produce the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

ReactionReactantsConditionsProduct
Esterification2,5-Dichloroquinazoline-4-acetic acid, AlcoholAcid catalyst, RefluxEthyl 2,5-dichloroquinazoline-4-acetate
HydrolysisEthyl 2,5-dichloroquinazoline-4-acetateAcid or Base, Water2,5-Dichloroquinazoline-4-acetic acid

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.net For the synthesis of quinazoline derivatives, several green chemistry approaches have been explored. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. openmedicinalchemistryjournal.comfrontiersin.org Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, also represent a green approach by minimizing the number of synthetic steps and reducing waste. openmedicinalchemistryjournal.com

The use of greener solvents, such as water or ionic liquids, and the development of catalyst- and solvent-free reaction conditions are also key areas of research in green quinazoline synthesis. researchgate.netopenmedicinalchemistryjournal.com For instance, electrochemical methods for the synthesis of quinazolinones have been reported, which avoid the need for harsh oxidants. researchgate.net

While specific green synthetic routes for 2,5-dichloroquinazoline-4-acetic acid are not extensively documented, the principles of green chemistry can be applied to its synthesis. This could involve optimizing the reaction conditions to use less hazardous solvents, developing catalytic methods to replace stoichiometric reagents, and designing a more atom-economical synthetic pathway. For example, the use of a solid-supported acid catalyst for the esterification step could facilitate catalyst recovery and reuse.

Derivatization and Structural Modification of 2,5 Dichloroquinazoline 4 Acetic Acid

Modifications on the Quinazoline (B50416) Core

The two chlorine atoms on the quinazoline core at positions C-2 and C-5 are key sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

The reactivity of the chlorine atoms at the C-2 and C-5 positions of the quinazoline ring is not equivalent. The chlorine at the C-4 position of 2,4-dichloroquinazolines is generally more susceptible to nucleophilic attack than the one at the C-2 position. acs.orgnih.govnih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system. acs.orgnih.gov While specific studies on 2,5-dichloroquinazoline-4-acetic acid are limited, it is reasonable to extrapolate that the C-2 chloro group would be the more reactive site for nucleophilic displacement in this molecule, given the presence of the acetic acid side chain at C-4.

The substitution of the chloro group at the C-5 position is less commonly reported and its reactivity relative to the C-2 position in this specific scaffold is not well-documented. However, structure-activity relationship (SAR) studies on various quinazolinone derivatives have highlighted that the presence of a halogen atom at the 6 and 8 positions can enhance antimicrobial activities, suggesting that modifications on the benzene (B151609) ring portion of the quinazoline core are synthetically accessible and can significantly influence biological activity. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloroquinazolines

PositionRelative ReactivityInfluencing Factors
C-4HighElectron-withdrawing effect of the pyrimidine (B1678525) ring nitrogen atoms. acs.orgnih.gov
C-2ModerateLess activated compared to C-4, often requiring harsher reaction conditions for substitution. nih.gov
C-5Low (predicted)Generally less activated towards SNAr unless influenced by strongly activating or deactivating groups.

This table is based on the general reactivity of dichloroquinazolines and provides a predictive framework for 2,5-dichloroquinazoline-4-acetic acid.

The chloro groups at the C-2 and C-5 positions can be displaced by a variety of nitrogen, oxygen, and sulfur nucleophiles, enabling the introduction of diverse heterocyclic and aromatic moieties. For instance, reactions with substituted anilines or heterocyclic amines can yield derivatives with extended aromatic systems. nih.govbiointerfaceresearch.com Microwave-assisted N-arylation has been shown to be an efficient method for the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines. nih.govbiointerfaceresearch.com

The introduction of heterocyclic rings, such as furan, pyridine, or piperazine, can significantly impact the molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical for molecular recognition. nih.govnih.gov SAR studies have shown that incorporating moieties like furan-2-yl at the C-6 position can lead to potent biological activity. nih.gov

Table 2: Examples of Nucleophiles for Substitution on the Quinazoline Core

Nucleophile TypeExamplePotential Introduced Substituent
Aromatic AminesAniline (B41778), 4-methoxyanilinePhenylamino, (4-methoxyphenyl)amino
Heterocyclic AminesPiperidine (B6355638), MorpholinePiperidin-1-yl, Morpholino
Oxygen NucleophilesPhenols, AlcoholsPhenoxy, Alkoxy
Sulfur NucleophilesThiophenolsPhenylthio

Chemical Transformations of the Acetic Acid Side Chain

The carboxylic acid functionality of the acetic acid side chain is a versatile handle for a range of chemical transformations, including amidation and esterification.

The carboxylic acid group can be readily converted to amides and esters. Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.govsapub.org This two-step approach is often necessary as direct amidation can be challenging. sapub.org A study on 2-phenyl-4-oxo-3(4H)quinazoline acetic acid demonstrated the successful synthesis of various N-substituted acetamides via the acid chloride intermediate. sapub.org

Esterification can be accomplished through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.govmasterorganicchemistry.com This reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com

Table 3: Common Reagents for Amidation and Esterification

ReactionActivating/Catalytic AgentNucleophile
AmidationThionyl chloride (SOCl₂)Primary or Secondary Amine
EsterificationSulfuric acid (H₂SO₄)Alcohol

The acetic acid side chain provides a convenient point of attachment for creating bioconjugates or prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. ijpcbs.comslideshare.net For carboxylic acid-containing drugs, esterification or amidation to form a "promoieity" is a common prodrug strategy. nih.govresearchgate.net

Conceptual Framework for Prodrug Design:

Ester-based Prodrugs: The carboxylic acid can be esterified with a promoiety that improves properties such as lipophilicity (for better membrane permeability) or hydrophilicity (for improved aqueous solubility). nih.gov These esters are designed to be cleaved by esterases in the body to release the active carboxylic acid. ijpcbs.com

Amide-based Prodrugs: Amide linkages can also be used to attach promoieties. These are generally more stable to hydrolysis than esters. researchgate.net

Bioconjugates: The acetic acid linker can be used to attach the quinazoline moiety to larger molecules like peptides, polymers, or other therapeutic agents. This can be achieved using standard amide bond formation chemistries. rsc.orgnih.gov The linker can be designed to be stable or cleavable under specific physiological conditions. ub.edu

Impact of Derivatization on Molecular Recognition and Interaction (Theoretical)

The structural modifications discussed above are expected to have a profound impact on the molecule's ability to interact with biological targets. Molecular modeling techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, can provide theoretical insights into these interactions. biointerfaceresearch.comrsc.orgnih.govukaazpublications.com

Substitution on the Quinazoline Core:

C-2 Position: Introducing different substituents at the C-2 position can alter the molecule's shape, size, and electronic distribution, thereby influencing its binding affinity and selectivity for a target receptor. For instance, introducing a hydrogen bond donor or acceptor could lead to new interactions within a binding pocket. acs.orgnih.gov

C-5 Position: Modifications at the C-5 position, part of the "eastern" region of the quinazoline scaffold, can influence interactions with the solvent-exposed surface of a binding site or create new hydrophobic or electrostatic interactions. SAR studies on other quinazolines suggest that substitutions on the benzene ring can significantly modulate activity. nih.gov

Modification of the Acetic Acid Side Chain:

Amidation/Esterification: Converting the carboxylic acid to an amide or ester will remove a key acidic proton and a potential hydrogen bond donor/acceptor site. This will significantly alter the molecule's electrostatic potential and its ability to form ionic interactions. acs.org The nature of the R group in the resulting amide (-CONHR) or ester (-COOR) will introduce new steric and electronic features that can either enhance or diminish binding affinity.

Table 4: Predicted Impact of Derivatization on Molecular Interactions

Modification SiteType of ModificationPredicted Impact on Molecular Interactions
C-2 PositionIntroduction of aromatic/heterocyclic groupsAltered steric and electronic profile, potential for new π-π stacking or hydrogen bonding interactions.
C-5 PositionSubstitution of chloro groupModified hydrophobic/hydrophilic character, potential for new electrostatic or van der Waals interactions.
Acetic Acid Side ChainAmidationRemoval of acidic proton, introduction of new hydrogen bonding capabilities, altered steric bulk.
Acetic Acid Side ChainEsterificationIncreased lipophilicity, removal of ionic interaction site, potential for new hydrophobic interactions.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. core.ac.uknih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

For 2,5-dichloroquinazoline-4-acetic acid, ¹H NMR spectroscopy is used to identify the protons in the molecule. The spectrum is expected to show distinct signals for the protons on the quinazoline (B50416) ring and the methylene (B1212753) protons of the acetic acid side chain. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing chloro substituents. The methylene protons (-CH₂-) of the acetic acid group are expected to appear as a singlet further upfield, typically in the δ 3.5-4.5 ppm range.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The spectrum would show signals for the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon) and the carbons of the dichloro-substituted quinazoline ring. The carbonyl carbon of the carboxylic acid is particularly characteristic, appearing far downfield (δ 170-180 ppm). The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.

Table 1: Predicted NMR Spectral Data for 2,5-Dichloroquinazoline-4-acetic Acid.
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Key Features
¹H NMRH-6~7.8-8.0Doublet or triplet, coupling with adjacent protons
H-7~7.6-7.8Triplet or multiplet
H-8~7.9-8.1Doublet or multiplet
-CH₂-~4.0-4.2Singlet, two-proton integration
¹³C NMR-C=O~171-175Carboxylic acid carbonyl
-CH₂-~45-50Methylene carbon
Aromatic C-Cl~130-140Carbons directly attached to chlorine
Aromatic C~120-150Remaining carbons of the quinazoline ring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2,5-dichloroquinazoline-4-acetic acid, the IR spectrum would display characteristic absorption bands confirming the presence of the carboxylic acid and the substituted aromatic ring. A very broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, a result of strong hydrogen bonding. libretexts.org A sharp, strong peak typically between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. chegg.com Absorptions in the 1450-1600 cm⁻¹ region are characteristic of C=C and C=N stretching within the quinazoline ring, while a band in the 1000-1200 cm⁻¹ range can often be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is used to confirm the molecular weight and can offer structural clues through analysis of fragmentation patterns. acdlabs.com For 2,5-dichloroquinazoline-4-acetic acid, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. A key feature would be the isotopic pattern of the molecular ion, which would show a characteristic cluster of peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). libretexts.org Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain (-CH₂COOH, 59 Da).

Table 2: Key IR and MS Data for Compound Verification.
TechniqueFeatureExpected Value / Observation
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (Broad)
C=O Stretch (Carboxylic Acid)1700-1730 cm⁻¹ (Strong)
C=C / C=N Stretch (Aromatic)1450-1600 cm⁻¹
C-Cl Stretch1000-1200 cm⁻¹
Mass SpectrometryMolecular Ion (M⁺)Isotopic pattern characteristic for C₁₀H₆Cl₂N₂O₂
Major Fragments[M-COOH]⁺, [M-CH₂COOH]⁺

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for monitoring the progress of a reaction, isolating the desired product, and determining its final purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. By comparing the spot of the reaction mixture with spots of the starting materials, one can visualize the consumption of reactants and the formation of the product. The completion of the reaction is typically indicated by the disappearance of the starting material spot.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a final compound. For an acidic compound like 2,5-dichloroquinazoline-4-acetic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netpensoft.net

In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. saudijournals.com A small amount of acid (e.g., trifluoroacetic acid or formic acid) is often added to the mobile phase to ensure the carboxylic acid group of the analyte remains protonated, leading to sharp, symmetrical peaks. The sample is injected into the HPLC system, and a detector (commonly a UV detector set to a wavelength where the quinazoline ring absorbs strongly) measures the components as they elute from the column. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile / Water (+0.1% TFA)
Flow Rate1.0 mL/min
DetectionUV at ~254 nm or ~310 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC is suitable only for compounds that are volatile and thermally stable. Carboxylic acids like 2,5-dichloroquinazoline-4-acetic acid are generally non-volatile and can decompose at high temperatures.

To overcome this, the compound must first be chemically modified into a more volatile form through a process called derivatization. gcms.cz A common derivatization reaction for carboxylic acids is esterification, for example, reacting the acid with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This ester derivative is much more volatile and can be readily analyzed by GC-MS. nih.gov The sample is injected, vaporized, and separated on the GC column based on its boiling point and interactions with the stationary phase. As the derivatized compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. This technique is particularly useful for confirming the presence of the target compound in complex mixtures or as a secondary method for purity assessment. jove.com

Pharmacological Investigations and Mechanistic Elucidation of 2,5 Dichloroquinazoline 4 Acetic Acid Analogs

Investigation of Antineoplastic Activities

In vivo Efficacy Studies Utilizing Animal Models (excluding human clinical data)

The in vivo antitumor potential of novel quinazoline (B50416) analogs has been evaluated in various animal models. In studies utilizing Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice, certain quinazoline derivatives demonstrated significant antitumor activity. nih.gov

One notable compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21), was found to enhance the mean survival time of EAC-infected mice. nih.gov Furthermore, this compound helped restore hematological parameters toward normal levels in these tumor-bearing mice. nih.gov In the DLA model, Compound 21 showed promising anticancer activity by significantly reducing tumor volume and weight. nih.gov

Another study investigated a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and 1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea (B33335) derivatives in Swiss albino mice with EAC. researchgate.net Six of these compounds exhibited significant antitumor activity, suggesting that the presence of an amino group or a urea/thiourea group at specific positions on the quinazoline skeleton is important for their anticancer action. researchgate.net

Table 1: In vivo Antitumor Activity of Selected Quinazoline Derivatives

Compound Animal Model Key Findings Reference
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice Enhanced mean survival time, restored hematological parameters. nih.gov
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) Dalton's Ascites Lymphoma (DLA) in Swiss albino mice Significant reduction in tumor volume and weight. nih.gov
7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice Six compounds showed significant antitumor activity. researchgate.net
1-(7-chloro-4-oxo/-2-phenylquinazoline-3 (4H-yl)) substituted urea derivatives Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice Six compounds showed significant antitumor activity. researchgate.net

Exploration of Antimicrobial Activities

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antimicrobial activities. researchgate.netnih.govrphsonline.com Their efficacy against various bacterial and fungal strains has prompted extensive research into their mechanisms of action.

One of the primary mechanisms through which quinazoline analogs exert their antimicrobial and anticancer effects is by inhibiting dihydrofolate reductase (DHFR). nih.govjpionline.org This enzyme is crucial for the synthesis of essential precursors for DNA, and its inhibition leads to "thymineless cell death". nih.govnih.gov

Several studies have identified quinazoline-based compounds as potent DHFR inhibitors. For instance, a series of 2-pheny-3-substituted quinazolin-4(3H)-ones, featuring an azomethine linkage to benzylidene and ethylidene motifs, were synthesized and evaluated for their ability to inhibit microbial DHFR. jpionline.org Docking analysis revealed strong hydrophobic binding interactions within the active site of the DHFR protein. jpionline.org The in vitro inhibitory concentrations (IC50) for these compounds ranged from 4 to 24 µM, comparable to the standard drug trimethoprim (B1683648) (IC50 = 10 µM). jpionline.org

Other research has focused on designing quinazoline analogs that mimic the structure of methotrexate, a well-known DHFR inhibitor. nih.gov Certain 2,4-diamino-5-chloroquinazoline analogs of trimetrexate (B1681579) and piritrexim (B1678454) have also shown potent inhibition of DHFR from various organisms, including Pneumocystis carinii and Toxoplasma gondii. nih.gov

Beyond DHFR inhibition, quinazoline derivatives have been shown to interfere with other critical bacterial processes. Some quinoline (B57606) derivatives, which form the structural basis of quinazolinones, have been found to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. eco-vector.com This action leads to the cleavage of bacterial DNA and subsequent cell death. eco-vector.com

Additionally, some quinazolinone derivatives are believed to exert their antibacterial effects by interacting with the bacterial cell wall and DNA structures. nih.gov The specific mechanisms can be influenced by the substitutions at various positions on the quinazolinone ring. nih.gov For instance, the presence of a naphthyl radical in the structure of a quinazolin-4(3H)-one derivative was found to increase its hydrophobicity, allowing for better solubility in the bacterial cell membrane and contributing to its bacteriostatic effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

More recent research has identified a new target for inhibiting bacterial RNA polymerase (RNAP) known as the "switch region". nih.gov While not directly implicating 2,5-dichloroquinazoline-4-acetic acid, this discovery opens new avenues for developing broad-spectrum antibacterial agents that could include novel quinazoline scaffolds. nih.gov

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, making the development of new antimicrobial agents a priority. researchgate.net Quinazoline derivatives have demonstrated promising activity against several MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

In one study, novel quinazoline sulfonamide-based scaffolds were synthesized and screened for their activity against MDR clinical isolates. nih.gov Two compounds, 3d and 3n, exhibited prominent antibacterial activity, particularly against MRSA. nih.gov Compound 3n was further evaluated in an experimental MRSA pneumonia model in immunodeficient mice, where it led to a significant decrease in bacterial load and inflammation in the lungs. nih.gov

Another approach to combatting MDR bacteria is the use of efflux pump inhibitors (EPIs). Bacterial efflux pumps are a key mechanism of antimicrobial resistance, actively expelling antibiotics from the bacterial cell. researchgate.netmdpi.com Quinazoline derivatives PQQ16P and PQK4F have been identified as potent inhibitors of the NorA efflux pump in S. aureus. mdpi.com In a mouse soft-tissue infection model, the combination of these EPIs with the antibiotic ciprofloxacin (B1669076) showed synergistic effects, significantly reducing the bacterial counts of a resistant S. aureus strain. mdpi.com

Table 2: Antimicrobial Activity of Selected Quinazoline Analogs

Compound/Derivative Target Organism(s) Mechanism/Key Finding Reference
Quinazoline sulfonamide (Compound 3n) Methicillin-resistant Staphylococcus aureus (MRSA) Showed significant antimicrobial and anti-inflammatory effects in a mouse pneumonia model. nih.gov
Quinazoline-based NorA Efflux Pump Inhibitors (PQQ16P and PQK4F) Resistant Staphylococcus aureus Acted synergistically with ciprofloxacin in a mouse infection model to reduce bacterial load. mdpi.com
4(3H)-Quinazolinone derivatives Gram-positive bacteria, including MRSA One lead compound demonstrated in vivo efficacy in an MRSA mouse peritonitis model. acs.org

Analysis of Anti-inflammatory and Analgesic Effects

In addition to their anticancer and antimicrobial properties, quinazoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. jneonatalsurg.com

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov Prostaglandins are lipid compounds that play a significant role in inflammation. nih.gov

Several studies have explored the ability of quinazoline derivatives to inhibit COX enzymes. For instance, a series of novel quinazolinones conjugated with ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide were designed and synthesized as selective COX-2 inhibitors. nih.gov These compounds exhibited superior COX-2 selectivity compared to previously reported quinazolinones. nih.gov In vivo studies showed that some of these derivatives had anti-inflammatory activity comparable to celecoxib. nih.gov

Another study synthesized novel 2,3-disubstituted quinazolin-4-(3H)ones and evaluated their anti-inflammatory activity. researchgate.net Several of these compounds showed significant anti-inflammatory potential in in-vitro protein denaturation assays. researchgate.net The anti-inflammatory activity of some quinazoline derivatives has been attributed to their ability to inhibit prostaglandin (B15479496) synthesis.

Evaluation in Animal Models of Pain and Inflammation

Quinazoline derivatives have been investigated for their potential anti-inflammatory and analgesic properties using various established in vivo animal models. jneonatalsurg.com These models are crucial for assessing the efficacy of compounds in a physiological system, providing insights into their potential therapeutic applications for inflammatory conditions and pain management.

The anti-inflammatory activity of novel quinazoline derivatives has been demonstrated in models of both acute and chronic inflammation. jneonatalsurg.com The carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation, has been employed to test these compounds. jneonatalsurg.comnih.gov Following the injection of carrageenan, an inflammatory irritant, into the paw, there is a resulting increase in sensitivity to stimuli. nih.gov Studies have shown that certain quinazoline derivatives can produce a dose-dependent inhibition of this edema. jneonatalsurg.com Similarly, in the cotton pellet-induced granuloma model, which represents a more chronic inflammatory state, these compounds have demonstrated the ability to reduce granuloma formation. jneonatalsurg.com

The analgesic potential of these analogs is typically assessed through models that differentiate between peripheral and central analgesic activity. jneonatalsurg.com The acetic acid-induced writhing test in mice is a common model for visceral pain, where the intraperitoneal injection of acetic acid causes a localized inflammatory response, leading to characteristic writhing behaviors. jneonatalsurg.commdpi.com Quinazoline derivatives have been shown to significantly reduce the number of writhing episodes, indicating peripheral analgesic effects. jneonatalsurg.com To assess central analgesic mechanisms, the hot plate test is often used. In this model, an increase in the latency period before a mouse responds to a thermal stimulus suggests central analgesia. jneonatalsurg.com Research has indicated that some quinazoline analogs can increase this latency, pointing towards a centrally mediated analgesic action. jneonatalsurg.com Mechanistic studies suggest these effects may be due to the inhibition of cyclooxygenase (COX) and the modulation of inflammatory cytokines or opioid-mediated pathways. jneonatalsurg.com

Table 1: Effect of a Novel Quinazoline Derivative on Pain and Inflammation Models

Animal Model Parameter Measured Outcome with Quinazoline Derivative
Carrageenan-Induced Paw Edema (Rat) Inhibition of Paw Edema Dose-dependent inhibition. jneonatalsurg.com
Cotton Pellet-Induced Granuloma (Rat) Inhibition of Granuloma Formation Dose-dependent inhibition. jneonatalsurg.com
Acetic Acid-Induced Writhing (Mouse) Reduction in Writhing Counts Significant reduction, indicating peripheral analgesia. jneonatalsurg.com

Antileishmanial Activity Studies

Analogs of the quinazoline and quinoline scaffolds have been a subject of investigation for their potential as antileishmanial agents, targeting the protozoan parasites of the Leishmania genus.

The mechanisms through which quinazoline and quinoline analogs exert their antileishmanial effects are varied. One proposed mechanism involves the inhibition of folate utilization within the parasite. nih.gov Studies on 2,4-diaminoquinazoline analogs of folate have shown potent activity against Leishmania major in human macrophages. nih.gov The antileishmanial activity in these cases did not correlate with the inhibition of the Leishmania mexicana promastigote dihydrofolate reductase enzyme, suggesting that the compounds may interfere with folate metabolism more broadly rather than specifically targeting reductase activity. nih.gov

Another significant mechanism, particularly for 4-aminoquinoline (B48711) analogs, is the inhibition of hemozoin formation. plos.org During its lifecycle, the parasite digests hemoglobin within its digestive vacuole, releasing toxic heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. plos.org Certain quinoline analogs have been shown to inhibit this biocrystallization process in a dose-dependent manner, leading to an accumulation of toxic heme and subsequent parasite death. plos.org Some compounds have demonstrated an inhibitory capacity similar to or greater than that of chloroquine (B1663885). nih.gov Other potential mechanisms include the induction of morphological and ultrastructural changes in the parasite, loss of plasma membrane integrity, and an increase in reactive oxygen species (ROS). mdpi.com

The in vivo efficacy of these compounds has been assessed in murine models of leishmaniasis. In a model of Leishmania panamensis infection in BALB/c mice, treatment with a chloroquine analog resulted in a significant, dose-dependent reduction of both inflammation and parasite load at the site of inoculation. nih.gov This suggests that the compound is effective in controlling the parasitic infection in a living organism. nih.gov

Similarly, various chloroquine analogs have been tested in mice infected with chloroquine-resistant Plasmodium berghei, a model often used in antiparasitic drug discovery. nih.gov Several analogs were able to significantly inhibit parasitemia, with some achieving 100% inhibition at certain doses, demonstrating their potential to overcome resistance mechanisms observed with older drugs like chloroquine. nih.gov

Table 2: In Vivo Efficacy of Quinoline/Quinazoline Analogs in Murine Parasite Models

Parasite Model Compound Type Key Findings
Leishmania panamensis Chloroquine analog Significant reduction in inflammation and parasite load. nih.gov

Other Investigated Pharmacological Modulations

Quinoline and quinazoline-based structures have been explored as potential therapeutic agents for Alzheimer's disease by targeting two of its key pathological hallmarks: cholinergic deficit and amyloid-beta (Aβ) plaque formation.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. mdpi.comnih.gov Various analogs, including those with a 4-aminoquinoline core, have demonstrated inhibitory effects on both AChE and BuChE. nih.gov The inhibitory potency is often influenced by the substituents on the quinoline ring; for instance, small hydrophobic groups at the 2- and 3-positions can enhance binding affinity through hydrophobic interactions within the enzyme's active site. nih.gov Some synthesized compounds show inhibitory activity in the micromolar to nanomolar range. mdpi.commdpi.com

In addition to cholinesterase inhibition, these compounds have been investigated for their ability to modulate the aggregation of the amyloid-beta peptide, a process central to the formation of senile plaques in the brains of Alzheimer's patients. nih.gov Certain quinoline analogs have been shown to inhibit Aβ aggregation induced by various factors, including self-aggregation and aggregation induced by AChE or copper ions (Cu²+). nih.gov In thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, some novel quinoline derivatives demonstrated significant inhibition of Aβ aggregation, with potency greater than that of the standard drug donepezil (B133215) in AChE-induced aggregation models. nih.gov

Table 3: Cholinesterase and Aβ Aggregation Inhibition by Quinoline Analogs

Target Assay Compound Type Result
Acetylcholinesterase (AChE) In vitro enzyme inhibition 4-Aminoquinoline derivatives IC₅₀ values in the micromolar range. nih.govresearchgate.net
Butyrylcholinesterase (BuChE) In vitro enzyme inhibition Various heterocyclic conjugates IC₅₀ values in the micromolar range. researchgate.net
AChE-Induced Aβ Aggregation ThT Fluorescence Assay N-benzylamine derivatives of quinoline Inhibition of ~47-58%, exceeding that of donepezil (~24%). nih.gov

Certain 2-amino-3,4-dihydroquinazoline analogs have been identified as ligands for the 5-HT₃ serotonin (B10506) receptor. nih.govnih.gov The affinity and functional activity of these compounds at the receptor are highly dependent on the substitution pattern on the quinazoline ring. nih.gov For example, structure-activity relationship studies have shown that a 6-chloro substituted analog acts as a 5-HT₃ receptor antagonist, while the corresponding 8-chloro analog displays little to no binding affinity or functional activity. nih.govnih.gov

Investigations using X-ray crystallography and homology modeling have sought to explain these differences. nih.gov While crystallographic studies revealed that the bond distances within the core guanidine-like structure are nearly identical between active and inactive analogs, computational analysis provided more insight. nih.govnih.gov Hydrophatic interactions (HINT) analysis suggested that the active 6-chloro analog forms a greater number of favorable interactions with the receptor's binding site. nih.gov Conversely, the inactive 8-chloro analog was predicted to form fewer and even some unfavorable interactions. nih.gov This indicates that the specific placement of substituents on the quinazoline scaffold is critical for productive engagement with the 5-HT₃ receptor. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Correlation Between Structural Motifs and Biological Potency

The biological potency of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-activity relationship (SAR) studies have revealed that modifications at positions C2, C4, C5, and C6 can significantly modulate the activity, selectivity, and toxicity of these compounds. nih.gov

For instance, in the context of tubulin polymerization inhibition, a quinazoline moiety substituted at the C4 position with an aminophenyl group is often considered a requirement. nih.gov Further SAR studies have shown that small, lipophilic groups at the C2 position and electron-releasing fragments at the C5 and/or C6 positions tend to enhance activity. nih.gov In the development of inhibitors for the breast cancer resistance protein (BCRP), SAR studies indicated a preference for both meta and para substituents on the aniline (B41778) ring at the C4-position for optimal inhibitory activity. nih.gov

The substitution pattern on appended aromatic rings also plays a crucial role. Studies on 2-aryl-substituted quinazolines have demonstrated that the nature of the substituent on the phenyl ring can lead to varying degrees of antiproliferative potency against different cancer cell lines. nih.gov For example, the presence of a 2-methoxyphenyl substitution combined with a basic side chain resulted in a compound with a remarkable profile against a majority of tested cell lines. nih.gov Conversely, the presence of a naphthyl group was found to be unfavorable for cytotoxic activity within the same class of compounds. nih.gov

Quantitative structure-activity relationship (QSAR) models are frequently employed to establish a mathematical correlation between the physicochemical properties of molecules and their biological activities. nih.govacs.org These models help in predicting the anticancer potential of novel quinazoline derivatives and guide the design of new molecules with enhanced efficacy. nih.govacs.org

Position on Quinazoline RingFavorable Substituents/MotifsImpact on Biological ActivityTarget/Context
C2Small lipophilic groupsIncreased activityTubulin Polymerization Inhibition nih.gov
C4Aminophenyl groupRequired for activityTubulin Polymerization Inhibition nih.gov
C4Meta/para substituted aniline ringPreferred for activityBCRP Inhibition nih.gov
C5 / C6Electron-releasing fragmentsEnhanced activityTubulin Polymerization Inhibition nih.gov
C6Single substitution (e.g., Bromo)Beneficial for increased activityAntitumor Activity researchgate.netmdpi.com

Impact of Halogenation on Pharmacological Activity

Halogen atoms are versatile tools in medicinal chemistry, and their incorporation into the quinazoline scaffold can profoundly influence pharmacological activity. nih.govscispace.com The introduction of halogens can affect a molecule's lipophilicity, metabolic stability, and binding affinity by altering its electronic properties and enabling specific halogen bonds with the target receptor. nih.govmdpi.com

The position of halogenation is critical. For example, in a series of 4(3H)-quinazolinone antibacterials, substitutions on an attached phenyl ring showed that meta and ortho positions were equally active, while para substitution was generally not tolerated. acs.org Specifically for 2,5-Dichloroquinazoline-4-acetic acid, the chlorine atoms at positions 2 and 5 are key features. The chlorine at the 5-position, an electron-withdrawing group, can significantly alter the electron density of the quinazoline ring system, impacting its interaction with biological targets.

Recent studies have focused on halogen-substituted 4(3H)-quinazolinones as a promising class of chemotherapeutic agents, particularly against breast cancer cell lines like MCF-7. nih.govscispace.com Molecular docking studies often accompany these investigations to understand how halogenated functional groups interact with amino acid residues within the active site of target proteins. nih.gov For instance, the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines yielded compounds with potent and selective EGFR inhibition and anticancer activity against the MCF-7 cell line. mdpi.com

Compound ClassHalogen SubstituentPositionObserved EffectReference
4(3H)-quinazolinonesFluorineRing 1 (4-fluorophenyl)Maintained antibacterial activity against S. aureus acs.org
2-Phenyl-quinazolin-4-onesBromine6Considered beneficial for antitumor activity researchgate.net
Quinazoline HybridsBromine6Potent and selective EGFR inhibition and anticancer activity mdpi.com
Quinazoline DerivativesChlorine2, 4, 5, or 6Often included in SAR studies to probe electronic and steric effects nih.gov

Role of the Acetic Acid Moiety in Receptor Binding and Activity

The acetic acid group at the C4 position is a defining feature of 2,5-Dichloroquinazoline-4-acetic acid and is crucial for its biological activity. This moiety can serve as a critical pharmacophore, participating in key binding interactions with target proteins. The carboxylic acid can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a receptor's active site.

Studies on quinazolinone-based rhodanine-3-acetic acids as aldose reductase inhibitors unequivocally demonstrated the importance of this functional group. A key finding from this research was that the removal of the acetic acid moiety resulted in compounds that were either inactive or only weakly active. nih.gov This highlights the essential role of the acidic group in anchoring the ligand within the enzyme's active site.

In a separate study, a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring were synthesized and evaluated as potent aldose reductase inhibitors. researchgate.netnih.gov All the target compounds, which featured the acetic acid moiety, exhibited nanomolar activity against the enzyme, further underscoring the significance of this group for high-potency inhibition. nih.gov Molecular docking simulations often reveal that the carboxylate group of the acetic acid side chain engages in critical interactions with key residues in the active site, thereby stabilizing the ligand-protein complex. nih.gov

Optimization Strategies Based on SAR Data

The ultimate goal of SAR studies is to guide the rational design and optimization of lead compounds to produce candidates with improved potency, selectivity, and pharmacokinetic profiles. Ligand-based drug design approaches, including QSAR, are instrumental in this process. nih.govacs.org

By analyzing SAR data, medicinal chemists can formulate clear strategies for optimization. For example, if SAR data indicates that electronegative substituents at a specific position enhance activity, new analogs incorporating halogens or nitro groups at that position can be synthesized. nih.govacs.org This was demonstrated in a study where QSAR models guided the design of 18 new molecules with modifications at the N-3 and C-6 positions of the quinazoline ring, leading to significantly enhanced inhibitory activity against the target, EGFR. nih.govacs.org

A general optimization strategy based on the SAR of quinazoline acetic acid derivatives would involve:

Scaffold Hopping/Modification: While retaining the essential quinazoline core, minor modifications or the use of bioisosteric replacements can be explored.

Fine-tuning Substituents: Systematically varying the substituents at key positions (e.g., C2, C5, C6) based on SAR insights. This includes modulating halogenation to optimize binding and lipophilicity.

Exploiting the Acetic Acid Moiety: Maintaining the crucial acetic acid group while exploring different linker lengths or rigidities between it and the quinazoline ring to optimize its interaction with the target receptor.

Computational Modeling: Utilizing 3D-QSAR contour maps and molecular docking to visualize favorable and unfavorable interactions, providing a structural basis for the design of next-generation inhibitors with improved affinity and selectivity. frontiersin.org

By integrating these strategies, researchers can significantly reduce the time and cost associated with drug discovery and develop novel quinazoline-based therapeutic agents with superior efficacy. nih.govacs.org

Computational Chemistry Approaches in Quinazoline Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In quinazoline (B50416) research, it is extensively used to understand how these derivatives interact with biological targets at the molecular level. For instance, docking studies on quinazolinone-benzyl piperidine (B6355638) derivatives have been performed to elucidate their binding conformations within the active site of the Epidermal Growth Factor Receptor (EGFR) kinase, a plausible target in cancer therapy. nih.govresearchgate.net

These studies reveal critical ligand-target interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the inhibitory activity of the compounds. benthamdirect.com For example, the docking of novel quinazolin-2,4-dione analogues into the main protease (Mpro) of SARS-CoV-2 showed that the quinazoline moiety and amide fragments can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues like GLN127, LYS5, and LYS137. ekb.eg Similarly, in studies of quinazoline derivatives as p21-activated kinases 4 (PAK4) inhibitors, docking simulations highlighted that hydrogen bonds and hydrophobic interactions are the primary drivers of binding affinity, with the amino acid Leu398 playing a significant role in stabilizing the inhibitors. benthamdirect.com These insights are crucial for the rational design of new, more potent inhibitors.

Target Protein Quinazoline Derivative Class Key Interacting Residues Primary Interactions
EGFR KinaseQuinazolinone-benzyl piperidineVal31, Lys50, Thr95, Leu149, Asp160Hydrogen bonding, Hydrophobic, Electrostatic tandfonline.com
SARS-CoV-2 MproQuinazolin-2,4-dionesGLN127, LYS5, LYS137Hydrogen bonding, Arene-cation ekb.eg
PAK4General QuinazolinesLeu398Hydrogen bonding, Hydrophobic benthamdirect.com
MMP-13QuinazolinonesSer250, Gly248Hydrogen bonding nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-receptor complex over time. This technique is frequently used in conjunction with molecular docking to validate the predicted binding modes and assess the stability of the interactions. abap.co.in For quinazoline derivatives, MD simulations have been instrumental in understanding their behavior within the active sites of various enzymes. tandfonline.com

A typical MD simulation tracks the trajectory of atoms and molecules, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). abap.co.in For example, MD simulations of quinazoline compounds complexed with bacterial proteins DNA gyrase subunit B (GyrB) and Filamenting temperature-sensitive Z (FtsZ) were used to evaluate their stability. abap.co.in A stable complex is often indicated by low and consistent RMSD values throughout the simulation. abap.co.in In a study of quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, 10-nanosecond MD simulations revealed that hydrogen bonding interactions with residues Ser250 and Gly248 were enhanced, confirming the stability of the complex. nih.gov Furthermore, MD simulations coupled with binding free energy calculations (like MM/GBSA) can provide a more accurate estimation of the binding affinity, corroborating docking scores and helping to identify the most promising drug candidates. nih.gov

System Simulation Length Key Finding Metric/Method
Quinazoline-FtsZ/GyrB Complex5 nsAssessed complex stability and binding interactions. abap.co.inRMSD, RMSF, Binding Free Energy abap.co.in
Quinazolinone-MMP-13 Complex10 nsEnhanced hydrogen bonding interactions confirmed stability. nih.govHydrogen Bond Analysis nih.gov
Quinazolinone-PARP1/STAT3 Complex100 nsInvestigated the dynamic behavior and stability of the dual inhibitor complex. tandfonline.comRMSD, MM/GBSA tandfonline.com
Quinazoline-EGFR Complex200 nsDemonstrated stability and consistent interactions over time. nih.govRMSD, MM/GBSA nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In quinazoline chemistry, DFT calculations are a powerful tool for understanding reactivity, reaction mechanisms, and electronic properties. sapub.orgresearchgate.net

The synthesis of substituted quinazolines often presents challenges regarding regioselectivity, where a reaction can yield multiple isomers. DFT calculations have been successfully applied to understand and predict the outcomes of such reactions. A notable example is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines. Experimental studies consistently show that nucleophilic attack by amines occurs preferentially at the C4 position. mdpi.com DFT calculations provide a theoretical explanation for this widely observed regioselectivity. mdpi.com By modeling the reaction mechanism, researchers can determine the energetic favorability of different reaction pathways. researchgate.net These calculations have confirmed that the kinetic control favors the formation of the C4-substituted product over its C2 regioisomer. researchgate.net

To rationalize the observed regioselectivity, DFT is used to analyze the electronic structure of the quinazoline ring. The Lowest Unoccupied Molecular Orbital (LUMO) is particularly important in nucleophilic attack, as its location and energy indicate the most electrophilic sites on a molecule. For 2,4-dichloroquinazoline (B46505), DFT calculations revealed that the carbon atom at the 4-position has a significantly higher LUMO coefficient compared to the carbon at the 2-position. mdpi.com This makes C4 more susceptible to nucleophilic attack. mdpi.com

Furthermore, DFT can be used to calculate the activation energies for the different possible reaction pathways. The calculated activation energy associated with the nucleophilic attack is lower when the nucleophile approaches the 2,4-dichloroquinazoline precursor at the C4 position. mdpi.com This lower energy barrier provides further theoretical support for the experimentally observed regioselectivity. mdpi.com Other electronic properties calculated via DFT, such as HOMO-LUMO energy gaps, ionization potential, and atomic net charges, are also used to understand the reactivity and potential biological activity of novel quinazoline derivatives. orientjchem.orgsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov For quinazoline derivatives, 2D and 3D-QSAR models have been extensively developed to guide the design of new analogues with improved potency against various targets, such as EGFR. tandfonline.comacs.org

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. orientjchem.orgnih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). acs.org A successful QSAR model can predict the activity of non-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov For example, a QSAR study on 2,3-dihydro- nih.govabap.co.indioxino[2,3-f]quinazoline analogues identified atomic net charges and HOMO/LUMO energies as the most important descriptors for predicting anticancer activity. orientjchem.org The resulting equation (Log IC₅₀ = -11.688 + (-35.522×qC6) + (-21.055×qC10) + (-85.682×qC12) + (-32.997×qO22) + (-85.129 EHOMO) + (19.724×ELUMO)) demonstrated good predictive power. orientjchem.org

QSAR Model Target/Activity Key Descriptors Statistical Parameters
2D-QSARAnticancer (Lung Cancer)Multiple descriptorsR² = 0.745, R²_test = 0.941 acs.org
3D-QSAR (CoMFA/CoMSIA)PAK4 InhibitorsSteric, Electrostatic, HydrophobicCoMFA: q²=0.595; CoMSIA: q²=0.762 benthamdirect.com
3D-QSAR (CoMFA/CoMSIA)EGFR InhibitorsSteric, Electrostatic, H-bond fieldsCoMFA: R²cv=0.681; CoMSIA: R²cv=0.643 tandfonline.com
QSAR based on Electronic DescriptorsAnticancer (EGFR)Atomic Net Charge, EHOMO, ELUMOR² = 0.8732 orientjchem.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response.

For quinazoline research, pharmacophore models are often generated from a set of known active compounds. nih.gov For instance, a 3D-QSAR-based pharmacophore model was developed from known quinazoline-based acetylcholinesterase inhibitors (AChEIs). tandfonline.comnih.gov This model, consisting of features like aromatic rings and hydrogen bond acceptors, serves as a 3D query. This query is then used in a virtual screening campaign to search large chemical databases (such as ZINC or eMolecules) for novel compounds that match the pharmacophore hypothesis. nih.govresearchgate.net The identified "hits" are then subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for synthesis and biological testing. nih.govnih.gov This approach has proven effective in identifying novel molecular scaffolds that can be developed into potent inhibitors for targets like EGFR and AChE. nih.govfrontiersin.org

Future Perspectives and Research Trajectories for 2,5 Dichloroquinazoline 4 Acetic Acid Analogs

Identification of Novel Molecular Targets

The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov While initial research often focused on established targets like Epidermal Growth Factor Receptor (EGFR), future investigations for analogs of 2,5-dichloroquinazoline-4-acetic acid are poised to explore a more diverse array of molecular targets. nih.govnih.gov This expansion is crucial for uncovering new therapeutic applications and overcoming resistance mechanisms associated with existing drugs.

Key future research trajectories will likely involve screening these analogs against novel enzyme families and cellular pathways. Recent studies on related quinazolinone structures have identified several promising targets that warrant further investigation for this specific class of compounds. For instance, Aldose Reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications, has been effectively inhibited by novel quinazolin-4(3H)-one acetic acid derivatives. researchgate.net This suggests that the acetic acid moiety of the parent compound is a valuable feature for targeting this enzyme. Similarly, certain isoforms of Carbonic Anhydrase (CA), particularly CA-II, have emerged as potential targets, with inhibition offering therapeutic avenues for conditions like diabetic retinopathy. nih.gov

Beyond metabolic enzymes, opportunities exist in targeting microbial enzymes and proteins crucial for pathogenesis. Some quinazolinone derivatives have shown inhibitory activity against DNA gyrase, indicating a potential for developing new antibacterial agents. nih.gov Furthermore, enzymes like poly(ADP-ribose) polymerase 14 (PARP14), which is involved in cancer and inflammatory diseases, represent another frontier for these analogs. The exploration of these novel targets could significantly broaden the therapeutic utility of the 2,5-dichloroquinazoline-4-acetic acid scaffold.

Potential Molecular TargetAssociated Therapeutic AreaRationale for Investigation
Aldose Reductase (AR)Diabetic ComplicationsRelated quinazolinone acetic acid derivatives have shown potent AR inhibition. researchgate.net
Carbonic Anhydrase (e.g., CA-II)Diabetic Retinopathy, GlaucomaThe quinazolinone core has been identified as a scaffold for developing CA inhibitors. nih.gov
DNA GyraseBacterial InfectionsSome derivatives exhibit gyrase inhibition, suggesting antibacterial potential. nih.gov
Viral Polymerases (e.g., RdRp)Viral InfectionsDocking studies on related compounds suggest potential binding and inhibition of viral RNA-dependent RNA polymerase. nih.gov
PARP14Cancer, Inflammatory DiseasesPatents have highlighted the potential of quinazolinones to target this enzyme.
PI3K/AKT/mTor Pathway ComponentsCancerCertain quinazolinone derivatives have demonstrated the ability to downregulate this critical cell signaling pathway. nih.gov

Design of Highly Selective and Potent Derivatives

The future design of analogs based on 2,5-dichloroquinazoline-4-acetic acid will focus heavily on enhancing potency and, critically, selectivity for their intended molecular targets. This can be achieved through systematic structure-activity relationship (SAR) studies, computational modeling, and innovative chemical strategies like molecular hybridization. nih.gov

SAR studies have established that substitutions at various positions on the quinazoline ring profoundly influence biological activity. researchgate.net For example, the presence of halogens, such as the chlorine atoms in the parent structure, at positions 6 and 8 is known to enhance antimicrobial and cytotoxic activities. nih.gov Future work will involve synthesizing libraries of analogs with diverse substituents at these and other positions to fine-tune their electronic and steric properties. The nature of the group at the 4-position is particularly crucial, where regioselective substitution of a chlorine atom with various amines is a well-established strategy for modulating activity. nih.gov

The acetic acid side chain at the 4-position is another key point for modification. The length, rigidity, and chemical nature of this linker can dramatically affect target engagement. nih.gov Studies on related scaffolds have shown that replacing simple linkers with more complex moieties or altering their connectivity can lead to significant gains in potency. acs.org

Molecular hybridization, which involves combining the quinazoline scaffold with other known pharmacophores, presents a powerful strategy for developing derivatives with dual-action or synergistic effects. nih.gov By linking the 2,5-dichloroquinazoline-4-acetic acid core to fragments known to interact with a secondary target, researchers can design multi-functional molecules. This approach is complemented by the increasing use of computational tools, such as molecular docking, which can predict the binding modes of novel derivatives and guide the rational design of more potent and selective compounds. researchgate.netnih.gov

Position on Quinazoline CoreGeneral Impact of ModificationExample from Related Compounds
Position 2Often critical for activity; small groups like methyl or thiol can be essential.Methyl or thiol groups found to be important for antimicrobial activity. nih.gov
Position 3Substitutions can significantly increase potency.Attachment of an ethyl acetate (B1210297) group enhanced antibacterial activity. nih.gov
Position 4A key site for modulating activity and selectivity.Substitution with various amines is a primary strategy for creating bioactive analogs. nih.govnih.gov
Positions 6 & 8Halogenation often improves potency.The presence of halogens is linked to enhanced antimicrobial and cytotoxic effects. nih.gov
Side Chain/LinkerAffects target binding, solubility, and pharmacokinetic properties.An ether-based linker was found to be optimal for antimalarial quinazolinones. acs.org

Applications of Advanced Synthetic Methodologies in Drug Discovery

The efficient synthesis of diverse chemical libraries is fundamental to discovering novel and potent drug candidates. Future research on 2,5-dichloroquinazoline-4-acetic acid analogs will increasingly rely on advanced synthetic methodologies that offer improvements in efficiency, sustainability, and complexity over traditional techniques. These modern methods are essential for rapidly generating a wide range of derivatives for biological screening. mdpi.com

Transition metal-catalyzed reactions, employing catalysts based on copper, palladium, iron, or zinc, have become powerful tools for constructing and functionalizing the quinazoline core. nih.govfrontiersin.org These methods enable chemical transformations, such as C-H activation and cross-coupling reactions, that are difficult to achieve with classical synthesis, allowing for the introduction of novel substituents. nih.gov One-pot and multi-component reactions (MCRs) are particularly valuable, as they allow for the assembly of complex quinazoline structures from simple precursors in a single step, which increases efficiency and reduces waste. mdpi.com

"Green chemistry" approaches are also gaining prominence. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and often improve product yields. nih.gov The development of visible light-mediated photo-redox catalysis offers a metal-free alternative for certain bond-forming reactions, aligning with goals of sustainable chemistry. frontiersin.orgfrontiersin.org The application of these advanced methodologies will not only accelerate the discovery of new bioactive analogs but also facilitate the scalable and environmentally conscious production of promising lead compounds.

Synthetic MethodologyDescriptionKey Advantages
Metal-Catalyzed SynthesisUtilizes transition metals (e.g., Cu, Pd, Fe) to catalyze C-H activation, cross-coupling, and cyclization reactions. nih.govfrontiersin.orgHigh efficiency, enables novel bond formations, broad functional group tolerance. nih.gov
Multi-Component Reactions (MCRs)Combines three or more starting materials in a single reaction vessel to form a complex product. mdpi.comHigh atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.com
Microwave-Assisted SynthesisUses microwave irradiation to heat reactions, often leading to rapid and efficient transformations. nih.govReduced reaction times, improved yields, enhanced reaction control. nih.gov
Visible Light Photo-Redox CatalysisEmploys light and a photosensitizer to drive chemical reactions, often under mild, metal-free conditions. frontiersin.orgfrontiersin.orgSustainable (uses light as an energy source), mild reaction conditions, avoids heavy metal catalysts. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dichloroquinazoline-4-acetic Acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., hydrazides or chlorinated intermediates) in polar aprotic solvents like DMSO under controlled conditions. For example, refluxing at 100–120°C for 18 hours followed by reduced-pressure distillation and crystallization (water-ethanol mixtures) can yield ~65% purity . Optimization may involve adjusting molar ratios, solvent choice, or reaction time.

Q. What spectroscopic techniques are most effective for characterizing 2,5-Dichloroquinazoline-4-acetic Acid?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the acetic acid moiety and chlorine substitution patterns, FT-IR for carboxylic acid O-H stretching (~2500–3300 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight validation. Cross-reference with PubChem-derived InChI keys and spectral libraries for analogous chlorinated benzoic acids .

Q. What protocols are recommended for assessing the stability of 2,5-Dichloroquinazoline-4-acetic Acid under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days, comparing peak area retention. Avoid exposure to moisture and UV light, as chlorinated aromatic systems are prone to hydrolytic and photolytic decomposition .

Advanced Research Questions

Q. How does the electronic configuration of substituents on the quinazoline ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the C-2 and C-5 positions. Experimental validation involves reacting the compound with nucleophiles (e.g., amines or thiols) under varying pH conditions. Monitor reaction progress via TLC and quantify substitution rates using kinetic modeling .

Q. What strategies can resolve discrepancies in bioactivity data across different in vitro models?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum-free media, and incubation time). Use a positive control (e.g., 2,4-Dichlorophenoxyacetic Acid) to calibrate dose-response curves. For conflicting cytotoxicity results, validate via orthogonal methods like flow cytometry (apoptosis assays) and mitochondrial respiration (Seahorse analysis) .

Q. How can computational modeling predict interactions between 2,5-Dichloroquinazoline-4-acetic Acid and biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinases or receptors). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters. Cross-reference with toxicokinetic data from structural analogs .

Q. How should researchers quantify 2,5-Dichloroquinazoline-4-acetic Acid in complex matrices using HPLC or LC-MS?

  • Methodological Answer : Develop a reverse-phase HPLC method with a C18 column and mobile phase (acetonitrile:0.1% formic acid). For LC-MS/MS, use MRM transitions specific to the molecular ion ([M-H]⁻). Validate linearity (R² >0.99), LOD/LOQ, and recovery rates (80–120%) in biological samples (e.g., plasma or tissue homogenates) .

Methodological Considerations for Data Interpretation

Q. What are the key considerations when designing a toxicity profile study based on structural analogs?

  • Methodological Answer : Prioritize endpoints aligned with chlorinated aromatic compounds: hepatotoxicity (ALT/AST levels), renal function (BUN/creatinine), and oxidative stress markers (GSH/GSSG ratios). Use ATSDR guidelines for dose selection and include a recovery phase to assess reversibility of effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.